Product packaging for L-Agaritine(Cat. No.:)

L-Agaritine

Cat. No.: B13893892
M. Wt: 267.28 g/mol
InChI Key: SRSPQXBFDCGXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Agaritine (CAS 2757-90-6), a hydrazine-containing natural product isolated from mushrooms of the genus Agaricus such as Agaricus blazei Murrill , is a compound of significant interest in biochemical and oncological research. This glutamyl-phenylhydrazine derivative has demonstrated direct anti-tumor activity by inducing apoptosis in various human hematological cancer cell lines, including U937, K562, and HL60 cells . Its proposed mechanism of action involves the mitochondrial apoptotic pathway, characterized by mitochondrial membrane depolarization, the release of cytochrome c into the cytosol, and subsequent activation of key executioner caspases-3 and -7 . Research also suggests that this compound can prevent melanin formation by reacting with and removing o-quinones from assay media, indicating a potential application in pigmentation studies . While some studies have explored its potential carcinogenicity, others have found no significant genotoxicity, highlighting the complexity of its biological effects and its value as a research tool for investigating cell death mechanisms . The product is provided as a powder for dissolution in solvents like water or DMSO for in vitro applications. This compound is intended for Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O4 B13893892 L-Agaritine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPQXBFDCGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859765
Record name 2-Amino-5-{2-[4-(hydroxymethyl)phenyl]hydrazinyl}-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Agaritine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 209 °C
Record name L-Agaritine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence, Distribution, and Production in Fungi

Natural Occurrence and Distribution of L-Agaritine Across Agaricus Species and Other Genera

This compound is a characteristic compound of the Agaricaceae family. researchgate.net Its occurrence has been confirmed in numerous species of the genera Agaricus, Leucoagaricus, and Macrolepiota. tandfonline.comnih.govwikipedia.org However, studies have shown that the compound's presence is primarily limited to the genus Agaricus, with other genera like Pleurotus, Lepiota, and Coprinus testing negative for its presence. researchgate.net

A comprehensive study analyzing 53 wild Agaricus species revealed a significant variation in this compound content among them. tandfonline.comnih.gov While the commonly cultivated Agaricus bisporus typically contains this compound levels between 200 and 500 mg/kg fresh weight, 24 of the wild species studied showed concentrations exceeding 1000 mg/kg. tandfonline.comnih.govtandfonline.com The highest concentration was discovered in Agaricus elvensis, with levels reaching up to 10,000 mg/kg fresh weight. tandfonline.comnih.govtandfonline.com In the same study, twenty species had intermediate levels (100–1000 mg/kg), and nine species contained levels below 100 mg/kg. tandfonline.comnih.gov This wide range highlights the considerable inter-species diversity in this compound production. tandfonline.com

It has been noted that while there is a large variation in this compound content between different species, the variation between samples of the same species is less pronounced. tandfonline.comnih.gov No significant correlation has been found between this compound content and the size of the mushroom, the time of year it was collected, or the collection site. tandfonline.comnih.gov

This compound Content in Various Fungal Species

GenusSpeciesThis compound Content (mg/kg fresh weight)Reference
AgaricusA. bisporus (cultivated)200–500 tandfonline.comnih.gov
AgaricusA. elvensisUp to 10,000 tandfonline.comnih.gov
AgaricusVarious (High-level group)> 1000 (24 species) tandfonline.comnih.gov
AgaricusVarious (Intermediate-level group)100–1000 (20 species) tandfonline.comnih.gov
AgaricusVarious (Low-level group)< 100 (9 species) tandfonline.comnih.gov
LeucoagaricusVarious speciesPresent nih.gov
MacrolepiotaVarious speciesPresent nih.gov
PleurotusP. ostreatusConsistently negative researchgate.net

Specific Agaricus Species as Primary Research Models

The most extensively studied species for this compound research is Agaricus bisporus, the common button mushroom, due to its global cultivation and economic significance. wikipedia.orgmmsl.cz Research on A. bisporus has established a baseline for this compound content, typically ranging from 200 to 500 mg/kg in fresh samples, although levels as high as 1700 mg/kg have been reported. tandfonline.comdiva-portal.org

Other species such as Agaricus bitorquis are also subjects of study. tandfonline.comvscht.cz Research comparing A. bitorquis and A. bisporus (referred to as Agaricus hortensis in one study) found no significant difference in their this compound content. vscht.cz Wild species with notably high this compound levels, like Agaricus arvensis and Agaricus elvensis, also serve as important models for understanding the biosynthesis and genetic regulation of this compound. researchgate.nettandfonline.comtandfonline.com The significant differences in this compound concentrations between various wild and cultivated strains, such as a wild spawn strain of A. bisporus producing double the this compound of commercial types, underscore the genetic influence on its production. nih.govresearchgate.net

Variation in this compound Content Across Fungal Tissues and Developmental Stages

The concentration of this compound is not uniform throughout the mushroom's fruiting body. The highest levels are consistently found in the cap, specifically in the skin and the gills, while the stem (stipe) contains the lowest amounts. wikipedia.orgvscht.czresearchgate.net One analysis of Agaricus bitorquis determined that 72% of the total this compound in the mushroom was located in the cap. vscht.cz

This compound levels also fluctuate during the mushroom's life cycle. Mushrooms harvested later in a cropping cycle tend to have higher concentrations of the compound compared to those picked in earlier flushes. nih.gov The compound is also present in the mycelium, the vegetative part of the fungus, but at much lower concentrations than in the mature fruiting bodies. nih.govresearchgate.net

Distribution of this compound in Agaricus Tissues

Fungal PartRelative this compound ConcentrationReference
Cap (Skin and Gills)Highest vscht.czresearchgate.net
Stem (Stipe)Lowest vscht.czresearchgate.net
MyceliumMuch lower than fruiting body nih.govresearchgate.net

Factors Influencing this compound Levels in Fungal Cultivation and Post-Harvest Handling

Several factors related to cultivation and post-harvest treatment significantly impact the this compound content in mushrooms. In the cultivation of Agaricus bisporus, the type of compost used plays a role. Mushrooms grown on synthetic compost have been found to contain significantly more this compound than those cultivated on other types of compost. nih.gov The specific strain of the mushroom is also a critical factor, with certain wild strains producing much higher levels of this compound than common commercial strains. nih.govresearchgate.net

Post-harvest handling and processing lead to a notable reduction in this compound levels. The compound is unstable and degrades over time. wikipedia.org Storage in a refrigerator or freezer can cause a reduction of 20-75%, depending on the duration and conditions. vscht.cz Drying also leads to a pronounced decrease in this compound. vscht.czresearchgate.net However, freeze-drying does not appear to reduce the compound's concentration. vscht.cz Exposure to UV light, a process used to increase vitamin D levels in mushrooms, has been shown to have no significant effect on this compound concentrations. fsai.ie

Household cooking methods also effectively lower this compound content. Boiling for just five minutes can extract about 50% of the this compound into the water and degrade another 20-25% of the original amount. vscht.cz Frying, baking, and microwaving also result in significant reductions, with microwave processing reducing the content to about one-third of the initial level. vscht.cz Consequently, processed mushroom products like canned mushrooms contain substantially lower levels of this compound, often less than 10% of that found in fresh samples. diva-portal.orgresearchgate.net

Biotechnological and Synthetic Approaches for this compound Production in Research

For research purposes, a stable and pure supply of this compound is necessary. This has led to the development of both isolation and synthetic production methods. The compound was first isolated from the press-juice of A. bisporus. tandfonline.com Improved isolation procedures have since been developed to obtain the compound from its natural source for structural confirmation and experimental use. tandfonline.com

Chemical synthesis provides an alternative to extraction from mushrooms, allowing for the production of pure this compound for analytical standards and toxicological studies. tandfonline.comvscht.cz The synthesis of this compound was supported by a grant from the Nordic Council of Ministers, highlighting its importance in research. tandfonline.com These synthetic and isolation methods are crucial for accurately quantifying this compound in fungal samples and for conducting controlled laboratory investigations into its properties.

Biosynthesis and Biotransformation of L Agaritine

Proposed Biosynthetic Pathways of L-Agaritine in Fungi

The biosynthesis of this compound, a characteristic phenylhydrazine (B124118) derivative found in Agaricus species, is a complex process that is not yet fully elucidated. However, research has pointed to several key precursors and enzymatic steps involved in its formation within the fungal mycelium before it is translocated to the fruiting body. scielo.br

Precursor Compounds and Metabolic Intermediates

Early studies investigating the biosynthesis of this compound identified several potential precursor compounds. It has been proposed that this compound is synthesized from precursors originating from the shikimate pathway. scielo.br Key precursors and intermediates that have been identified or proposed include:

L-Glutamic acid: This amino acid forms the γ-glutamyl portion of the this compound molecule. scielo.brdiva-portal.org

p-Aminobenzoic acid: Studies have shown the incorporation of radiolabeled p-aminobenzoic acid into this compound, suggesting it is a precursor to the arylhydrazine moiety. diva-portal.org

4-Hydrazinobenzoic acid: This compound is considered a direct precursor in the biosynthesis of this compound. nih.govresearchgate.net

Shikimic acid: As a central intermediate in the shikimate pathway, its incorporation into this compound supports the pathway's role in providing the aromatic ring structure. diva-portal.org

β-N-[γ-L-(+)-glutamyl]-4-(carboxy)phenylhydrazine (GCPH): This compound, structurally similar to agaritine (B1664429), is also found in Agaricus bisporus and is considered a precursor to this compound. diva-portal.orgresearchgate.net

It's noteworthy that the biosynthesis is thought to occur in the vegetative hyphae that are in contact with the compost, utilizing aromatic compounds derived from the breakdown of lignin. diva-portal.org

Enzymatic Steps and Gene Identification in this compound Biosynthesis

The precise enzymatic machinery responsible for this compound synthesis is still under investigation, and specific genes have not been definitively identified. nih.gov However, the involvement of certain enzyme classes is strongly suggested by the structure of this compound and its precursors.

γ-Glutamyl transferase (GGT): This enzyme is believed to be crucial for both the synthesis and degradation of this compound. researchgate.netoup.com In biosynthesis, GGT likely catalyzes the transfer of the γ-glutamyl group from a donor like L-glutamine to an arylhydrazine acceptor, such as 4-hydrazinobenzoic acid. researchgate.net High levels of GGT activity have been observed in the gills and skin of A. bisporus, tissues that also contain high concentrations of this compound, supporting its role in synthesis in these parts of the mushroom. oup.com

Hydrazine-synthesizing enzymes: The formation of the unique hydrazine (B178648) functional group is a critical and unusual biochemical step. The specific enzymes responsible for this transformation in Agaricus species have yet to be characterized. reddit.com

While the complete genetic blueprint for this compound biosynthesis remains to be mapped, transcriptomics and proteomics of Agaricus bisporus are promising avenues for identifying the specific genes encoding the necessary enzymes. reddit.com

Enzymatic Degradation and Biotransformation of this compound in Biological Systems

This compound can be broken down by enzymes present in both the mushroom itself and in mammalian systems. This degradation leads to the formation of several metabolic products. nih.govnih.gov

Identification and Characterization of Enzymes Involved (e.g., γ-glutamyl transpeptidase, tyrosinase)

Two key enzymes have been identified as being primarily responsible for the biotransformation of this compound:

γ-Glutamyl transpeptidase (GGT): This enzyme, also known as γ-glutamyltransferase, is found in various mammalian tissues, with particularly high activity in the kidneys, as well as in Agaricus bisporus itself. nih.govnih.govebi.ac.ukwikipedia.org GGT catalyzes the cleavage of the γ-glutamyl group from this compound. nih.govnih.gov The enzyme in pig kidneys has been shown to be significantly more active in degrading this compound than the enzyme isolated from mushrooms. nih.gov GGT's activity can be inhibited by serine-borate. nih.gov In A. bisporus, GGT activity is high in the stipe base, a region where this compound levels are low, suggesting a role in its degradation in this tissue. oup.com

Tyrosinase: Also known as polyphenol oxidase, tyrosinase is a copper-containing enzyme widely found in fungi, including A. bisporus. researchgate.netbiomedpharmajournal.orgijbiotech.com This enzyme is involved in browning reactions. sigmaaldrich.com Mushroom tyrosinase can metabolize the degradation products of this compound, such as N'-acetyl-4-(hydroxymethyl)phenylhydrazine, converting them into mutagenic products. nih.gov this compound itself can act as a regulator of tyrosinase activity. biomedpharmajournal.org

Metabolic Products and Their Derivatives Formed During Biotransformation

The enzymatic degradation of this compound results in the formation of several downstream metabolites. The initial and most significant step is the removal of the L-glutamic acid moiety.

The primary metabolic products include:

L-Glutamic acid: This is released through the action of γ-glutamyl transpeptidase. nih.govnih.gov

4-(Hydroxymethyl)phenylhydrazine (HMPH): This is the free hydrazine compound formed upon the removal of the glutamyl group from this compound by GGT. nih.govnih.gov HMPH is considered a proximate carcinogen. nih.gov

4-(Hydroxymethyl)benzene diazonium ion (HMBD): This highly reactive diazonium ion is believed to be the ultimate carcinogenic metabolite. diva-portal.orgnih.gov It can be formed from the oxidation of HMPH. nih.govresearchgate.net There is also evidence for a direct enzymatic pathway in A. bisporus that converts this compound to the HMBD ion without the formation of the HMPH intermediate. nih.gov

p-Hydrazinobenzoic acid: This compound can be formed from the degradation of β-N-[γ-L-(+)-glutamyl]-4-(carboxy)phenylhydrazine (GCPH). researchgate.net

The degradation of this compound is also influenced by factors such as oxygen exposure, pH, and temperature. researchgate.net In aqueous solutions exposed to air, this compound degrades completely within 48 hours. scielo.brresearchgate.net The degradation is faster at an acidic pH compared to a neutral pH. researchgate.net

Advanced Analytical Methodologies in L Agaritine Research

Chromatographic Techniques for L-Agaritine Separation and Detection

Chromatography is a cornerstone of this compound analysis, enabling its separation from other components in a sample, which is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in various samples, particularly in mushrooms. nih.govresearchgate.netnih.gov The method's adaptability allows for different separation and detection strategies.

A common approach involves extracting this compound from a sample, often with methanol, followed by analysis using a reversed-phase (RP) or cation-exchange column. nih.govresearchgate.netnih.gov For detection, UV detectors are frequently set to 237 nm, which is a characteristic absorption wavelength for this compound. researchgate.netnih.govvscht.cz The use of a diode array detector (DAD) can provide additional spectral information, aiding in the confirmation of the compound's identity by comparing the obtained spectrum with that of a pure standard. vscht.cz

To enhance sensitivity and specificity, especially in complex matrices, fluorescence derivatization can be employed. researcher.life In this method, this compound and its derivatives are reacted with a fluorescent reagent, allowing for detection at very low concentrations. researcher.life For instance, a method using 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride (DMEQ-COCl) as a derivatizing agent has been successfully applied to the analysis of this compound in Agaricus mushroom products. researcher.life

The performance of HPLC methods is rigorously validated to ensure their reliability. Key validation parameters include accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Recoveries of this compound from spiked samples are typically high, often ranging from 90% to over 100%. nih.govresearchgate.net The limit of detection for HPLC-UV methods has been reported in the range of a few milligrams per kilogram of the sample. nih.govvscht.cz

Table 1: Examples of HPLC Methods for this compound Analysis

Column TypeMobile PhaseDetection MethodApplicationReference
Cation-exchange (Partisil SCX)0.5 mM phosphate (B84403) buffer (pH 1.8)UV (237 nm)Commercial mushrooms (Agaricus bisporus) nih.gov
Reversed-phase (C18)0.05 M NaH2PO4 buffer (pH 3.3)Diode Array Detector (DAD)Agaricus mushrooms vscht.cz
Reversed-phase (C18)Methanol/Water GradientFluorescence DerivatizationAgaricus mushroom products researcher.life
Reversed-phase (C18)Methanol/WaterElectrochemical DetectionCultivated and processed mushrooms nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

For highly sensitive and specific quantification of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net360biolabs.com This technique combines the separation power of liquid chromatography with the precise detection and structural information provided by mass spectrometry. 360biolabs.com

In LC-MS/MS analysis of this compound, the compound is first separated on an LC column, typically a reversed-phase C18 column. researchgate.net The eluent from the column is then introduced into the mass spectrometer. The instrument is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.netresearchgate.net In this mode, a specific precursor ion of this compound is selected and fragmented, and then a specific product ion is monitored for quantification. researchgate.net This process minimizes interference from other compounds in the matrix. researchgate.net

LC-MS/MS methods have been developed and validated for the quantification of this compound in mushrooms and biological samples like mouse plasma. nih.govresearchgate.netresearchgate.net These methods demonstrate low limits of quantification, often in the sub-microgram per gram range, which is significantly lower than what is achievable with HPLC-UV. researchgate.net The high specificity of LC-MS/MS also allows for the direct analysis of this compound's free hydrazine (B178648) metabolite, 4-(hydroxymethyl)phenylhydrazine (HMPH), confirming its absence or presence in samples. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation (beyond basic identification)

Beyond simple detection and quantification, advanced spectroscopic and spectrometric techniques are indispensable for the detailed structural confirmation of this compound and the characterization of its unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.nettiiips.comresearchgate.net Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Multiple-Quantum Coherence (HMQC), are used to establish connectivity between different atoms within the molecule. researchgate.net These experiments were crucial in the structural assignment of synthetically prepared this compound, confirming the link between the glutamyl and phenylhydrazine (B124118) moieties. researchgate.net NMR is also used to confirm the structure of isolated this compound from natural sources and to assess the purity of standards.

High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds, such as metabolites of this compound. researchgate.netnih.gov This capability is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

When coupled with liquid chromatography, HRMS (LC-HRMS) is a powerful platform for metabolite profiling and identification. mdpi.com By comparing the accurate mass of a potential metabolite with that of the parent drug, researchers can propose possible metabolic transformations, such as oxidation, hydrolysis, or conjugation. mdpi.com The fragmentation pattern of the metabolite, obtained through MS/MS experiments on the HRMS instrument, provides further structural information to confirm the proposed structure. mdpi.com This approach has been used to investigate the metabolism of this compound, searching for derivatives in biological samples. researchgate.netresearchgate.net

Quantitative Analysis of this compound and its Metabolites in Biological and Environmental Matrices

The developed analytical methods are applied to quantify this compound and its metabolites in a variety of complex samples.

In biological matrices such as plasma and urine, LC-MS/MS is the preferred method due to its high sensitivity and specificity, which are necessary to detect the low concentrations of this compound and its metabolites that may be present. 360biolabs.comresearchgate.netnih.gov For instance, the pharmacokinetics of this compound have been studied in mice by measuring its concentration in plasma over time following oral administration. researchgate.net These studies have shown that this compound is rapidly metabolized and cleared from the plasma. researchgate.net The analysis of urine samples can provide information on the excretion of this compound and its metabolites. researchgate.net

The quantification of this compound in its primary source, mushrooms, is also of significant interest. researchgate.netdiva-portal.org HPLC and LC-MS/MS methods are routinely used to determine the this compound content in different mushroom species and in processed mushroom products. nih.govnih.govresearchgate.net These analyses have revealed a wide range of this compound concentrations depending on the species, strain, and processing conditions. nih.govdiva-portal.org

While research has primarily focused on biological and food matrices, the potential presence of this compound or its degradation products in environmental samples could be an area for future investigation, although specific studies on this are not widely reported. The robust analytical methods developed for biological and food analysis would be readily adaptable for such purposes.

Method Development and Validation for Trace Analysis

Significant advancements in analytical chemistry have led to the development of highly sensitive and specific methods for this compound analysis. A prominent technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). tiiips.comnih.govbegellhouse.com This methodology has proven to be selective, accurate, and precise for quantifying this compound in various matrices, including mushrooms and biological samples. researchgate.nettiiips.com

Method development often involves optimizing several key stages:

Extraction: this compound is typically extracted from samples using solvents such as a methanol-water mixture. vscht.cz For complex matrices like mushrooms, a solid-phase extraction (SPE) cleanup step is often employed to remove interfering compounds. researchgate.nettiiips.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate this compound from other components in the extract. vscht.cz An octadecylsilane (B103800) (ODS) column with a mobile phase consisting of a methanol-water gradient is a frequently utilized setup. researchgate.netnih.gov

Detection and Quantification: Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for detection. nih.gov The instrument is typically operated in positive ionization mode, monitoring specific precursor and product ion transitions unique to this compound. researchgate.nettiiips.com

Validation of these analytical methods is crucial to ensure the reliability of the data. Key validation parameters include:

Selectivity and Specificity: The method must be able to distinguish this compound from other structurally similar compounds or matrix components. tiiips.comnih.gov The use of MS/MS provides a high degree of specificity, minimizing the risk of interference. researchgate.net

Accuracy and Precision: Accuracy is often assessed through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is measured. nih.gov Recoveries for this compound have been reported in the range of 60.3–114% in spiked mushroom samples. researchgate.netnih.gov Precision, which measures the repeatability of the results, is evaluated through intra-day and inter-day analyses, with reported relative standard deviations typically below 15-23%. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ represents the lowest concentration of this compound that can be reliably quantified. For LC-MS/MS methods, the LOQ has been reported to be as low as 0.01 µg/g in mushrooms and 0.01 µg/mL in plasma. nih.gov This high sensitivity is essential for trace analysis.

Below is an interactive data table summarizing the validation parameters of a typical LC-MS/MS method for this compound analysis.

ParameterMatrixValueReference
RecoverySpiked Mushroom Samples60.3-114% researchgate.netnih.gov
RecoverySpiked Mouse Plasma74.4% nih.gov
Intra-day Precision (RSD)Spiked Mushrooms4.2-5.5% researchgate.netnih.gov
Inter-day Precision (RSD)Spiked Mushrooms15.0-23.0% researchgate.netnih.gov
Limit of Quantification (LOQ)Mushrooms0.01 µg/g nih.gov
Limit of Quantification (LOQ)Plasma0.01 µg/mL nih.gov

Application in In Vitro and In Vivo (Non-Human) Experimental Systems

The validated analytical methods are instrumental in studying the behavior of this compound in various experimental systems.

In Vitro Studies:

In laboratory settings, these methods are used to assess the stability of this compound under different conditions. For instance, studies have shown that this compound is unstable in aqueous solutions, with significant degradation observed over time. researchgate.netvscht.cz The rate of degradation can be influenced by factors such as the presence of oxygen and the composition of the solution. vscht.cz Analytical methods have also been employed to investigate the interaction of this compound with enzymes. For example, it has been shown to inhibit mushroom polyphenol oxidase. acs.org

Recent research has also explored the effects of this compound on cell cultures. One study demonstrated that this compound from Agaricus blazei Murrill can induce apoptosis in the human leukemic cell line U937. mmsl.cz Another study showed that extracts from Agaricus blazei had inhibitory effects on human myeloid leukemia cells. mmsl.cz

In Vivo (Non-Human) Studies:

In non-human animal models, primarily mice, LC-MS/MS has been crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound. tiiips.com Following oral administration to mice, this compound is rapidly absorbed, with peak plasma concentrations observed within 20-30 minutes. tiiips.com It is also quickly metabolized and eliminated from the plasma. tiiips.com

These analytical techniques have also enabled the investigation of this compound's potential to induce DNA damage. tiiips.com Studies in mice have shown that while this compound itself disappears from the plasma relatively quickly, markers of DNA damage can remain elevated for an extended period after a single administration. tiiips.com Furthermore, research has been conducted on the metabolism of this compound in liver and lung slices from rats, mice, and humans, demonstrating that it can be metabolized by enzymes present in these tissues. nih.gov

The table below presents findings from in vivo studies on this compound in mice.

ParameterAnimal ModelFindingReference
Time to Maximum Concentration (Tmax)Mice0.33 hours tiiips.com
Half-life (t1/2)Mice0.71 hours tiiips.com
Biological EffectMiceInduction of gene mutations diva-portal.org
Biological EffectMiceInduction of micronuclei in peripheral reticulocytes by a metabolite diva-portal.org

Molecular and Cellular Mechanisms of L Agaritine Action

Mechanistic Investigations of L-Agaritine Interactions with Cellular Components In Vitro

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which this compound exerts its biological effects. These investigations have primarily focused on its impact on cell growth, survival, and its interaction with key cellular machinery.

This compound has been shown to inhibit the proliferation of various cancer cell lines. Research indicates that this compound purified from Agaricus blazei Murrill (ABM) exhibits direct anti-tumor activity against several leukemic cell lines. capes.gov.brnih.gov The compound was found to suppress the growth of U937, MOLT-4, HL-60, and K562 cells in a dose-dependent manner. spandidos-publications.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines, showcasing varying degrees of sensitivity to this compound. capes.gov.brnih.govspandidos-publications.com Notably, at concentrations up to 40 µg/mL, this compound showed no significant effect on normal lymphatic cells, suggesting a degree of selectivity for cancer cells. capes.gov.brnih.gov

Table 1: Inhibitory Effect of this compound on the Proliferation of Human Leukemic Cell Lines

Cell Line Description IC50 Value (µg/mL) Source
U937 Human leukemic monocyte lymphoma 2.7 capes.gov.brnih.gov
MOLT-4 Human acute lymphoblastic leukemia 9.4 capes.gov.brnih.gov
HL-60 Human promyelocytic leukemia 13.0 capes.gov.brnih.gov
K562 Human chronic myelogenous leukemia 16.0 capes.gov.brnih.gov

The anti-proliferative effects of this compound are closely linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on the human leukemic cell line U937 have demonstrated that this compound treatment leads to characteristic markers of apoptosis. tiiips.comd-nb.inforesearchgate.netmmsl.cz These markers include DNA fragmentation, the expression of annexin (B1180172) V on the cell surface, and the release of cytochrome c from the mitochondria into the cytoplasm. d-nb.inforesearchgate.netmmsl.cz The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis. mdpi.com

Further investigation into the apoptotic mechanism has revealed the involvement of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Treatment with this compound has been shown to gradually increase the activities of caspase-3, caspase-8, and caspase-9 in U937 cells. d-nb.inforesearchgate.netmdpi.com Caspase-9 is an initiator caspase in the intrinsic, mitochondria-mediated pathway, while caspase-8 is an initiator caspase in the extrinsic, death receptor-mediated pathway. nih.gov Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. biorxiv.org The activation of both initiator and executioner caspases suggests that this compound may trigger apoptosis through multiple pathways. mdpi.comresearchgate.net

The biological activity of this compound is dependent on its metabolic conversion by specific enzymes. The enzyme γ-glutamyl transpeptidase (GGT), present in mushroom sporophores and also in mammalian tissues, particularly the kidney, plays a crucial role in the bioactivation of this compound. diva-portal.orgnih.govnih.gov GGT catalyzes the cleavage of the γ-glutamyl moiety from this compound, yielding L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH). diva-portal.orgnih.govnih.gov This reaction can be suppressed by serine-borate, an inhibitor of GGT. nih.gov The resulting HMPH is a reactive hydrazine (B178648) that can be further metabolized. nih.gov

In addition to GGT, the activation of caspases is a key molecular event in this compound-induced apoptosis. As mentioned, studies have confirmed the activation of caspase-3, caspase-8, and caspase-9 in leukemic cells following treatment with this compound. d-nb.infomdpi.comresearchgate.net The activation of caspase-9 points to the involvement of the mitochondrial apoptotic pathway. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Studies on DNA Interaction and Genotoxic Mechanisms In Vitro

Historically, there have been concerns regarding the potential genotoxicity of this compound, largely due to the nature of its metabolic byproducts.

The metabolism of this compound can lead to the formation of highly reactive chemical species. Following the initial cleavage by γ-glutamyl transpeptidase to form HMPH, this intermediate can be further oxidized. nih.govnih.gov This oxidation is believed to generate a highly reactive diazonium ion, specifically the 4-(hydroxymethyl)benzenediazonium (B1203784) ion. nih.govscielo.brmedchemexpress.com This diazonium ion is considered the ultimate carcinogenic metabolite and is capable of modifying DNA through a radical mechanism. diva-portal.orgscielo.br These reactive intermediates can bind covalently to macromolecules such as proteins and DNA, forming adducts. diva-portal.orgnih.govbiosynth.com The formation of such adducts can disrupt normal cellular processes and potentially lead to mutations. biosynth.com

The genotoxic potential of this compound and its metabolites has been evaluated in various in vitro systems. In bacterial mutagenicity assays, such as the Ames test, this compound itself has shown weak, direct-acting mutagenicity in Salmonella typhimurium strain TA104. nih.govresearchgate.net The mutagenic response was enhanced when this compound was incubated with rat kidney homogenates, which are rich in γ-glutamyl transpeptidase. nih.govresearchgate.net This suggests that the metabolic conversion of this compound is crucial for its mutagenic activity in this system. However, one study reported that this compound did not activate the umu gene of Salmonella, which is a test that reacts to carcinogens. capes.gov.brnih.gov

The putative ultimate mutagenic metabolite, the p-hydroxymethylbenzenediazonium ion, demonstrated the highest mutagenic activity in the Ames test with S. typhimurium strain TA1537. nih.gov Studies using transgenic mouse mutation assays have also indicated that agaritine (B1664429) can be weakly genotoxic in vivo, causing an increase in mutant frequency in the kidney and forestomach. nih.gov Furthermore, administration of this compound to mice has been shown to cause DNA damage, as evidenced by the detection of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative stress, in the urine of treated mice. tiiips.comnih.gov

Investigation of Immunomodulatory Mechanisms in Cellular Models

Effects on Immune Cell Activation and Cytokine Expression In Vitro

In vitro studies have demonstrated that this compound can exert direct effects on various cell lines, particularly those of hematological origin. A significant study purified this compound from an Agaricus blazei Murrill (ABM) extract and identified its direct anti-tumor activity against several leukemic cell lines. capes.gov.brresearchgate.net The compound was shown to inhibit the proliferation of these cancer cells without having a significant effect on normal lymphatic cells at the concentrations tested. capes.gov.brresearchgate.net This suggests a degree of selectivity in its cytotoxic action. The mechanism is believed to involve the induction of apoptosis (programmed cell death), as evidenced by the activation of caspases 3, 8, and 9 in treated cells. researchgate.netresearchgate.net

The table below summarizes the inhibitory concentrations of this compound on various leukemic cell lines as identified by Endo et al. (2010).

Cell LineIC₅₀ Value (µg/mL)
U9372.7
MOLT49.4
HL6013.0
K56216.0
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound on different leukemic cell lines, indicating its potency in inhibiting cell proliferation. capes.gov.brresearchgate.net

Furthermore, studies using mushroom extracts containing this compound have shown effects on cytokine expression. For example, extracts from AbM have been found to induce the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from human monocytes and endothelial cells in vitro. uio.no Conversely, other studies with AbM extracts have reported an increase in Interferon-gamma (IFNγ) and a reduction in IL-4, suggesting a modulation of the T-helper (Th1/Th2) immune response. nih.gov It is important to note that these effects are from complex extracts, and the precise contribution of this compound to this cytokine modulation, separate from other active components like β-glucans, requires further clarification.

This compound's Influence on Inflammatory Pathways

The influence of this compound on specific inflammatory pathways is an area of ongoing research. While direct evidence for this compound is still emerging, studies on mushroom extracts provide indirect evidence of its potential role. The modulation of pro-inflammatory cytokine production, as mentioned previously, points to an interaction with the signaling pathways that regulate their expression. uio.no Key inflammatory pathways in the body include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response. frontiersin.org

Research on medicinal mushroom extracts has shown that they can influence these pathways. For instance, polysaccharides from various fungi have been shown to inhibit NF-κB activation. frontiersin.org While these studies primarily focus on polysaccharides, the presence of this compound in some of these extracts suggests a potential for synergistic or independent effects. nih.gov Some preclinical studies using an extract containing AbM, Hericium erinaceus, and Grifola frondosa have reported anti-inflammatory effects, such as a decrease in the levels of pro-inflammatory cytokines IL-1β and TNFα in animal models of colitis. nih.gov Another study noted that an extract from Hericium erinaceus was associated with increased gene expression for cyclooxygenase 2 (Cox 2) and 5-lipooxygenase (5-LOX), key enzymes in the production of inflammatory mediators. mdpi.com The complex nature of these extracts makes it difficult to attribute these effects solely to this compound. However, the consistent observation of immunomodulatory and anti-inflammatory effects from this compound-containing mushrooms warrants further investigation into the specific molecular targets of this compound within these critical inflammatory cascades.

This compound as a Potential Modulator of Enzymatic Activities (e.g., HIV proteases)

Beyond its immunomodulatory effects, this compound has been identified as a potential modulator of specific enzymatic activities. A notable example is its potential as an inhibitor of Human Immunodeficiency Virus (HIV) proteases. nih.gov HIV protease is an aspartic protease that is essential for the life cycle of the HIV virus, making it a critical target for antiviral therapies. knu.edu.af

A computational docking study screened over 9,000 compounds from various Chinese medicines to assess their binding affinity to HIV protease. nih.gov In this extensive screening, this compound was distinguished by having the most favorable binding free energy with the enzyme. nih.gov This suggests a strong potential for this compound to act as an inhibitor. The study further explored this potential by generating a series of derivatives of this compound and found through docking experiments that some of these modified compounds exhibited even stronger binding interactions with HIV protease than the parent compound. nih.gov These findings position this compound and its derivatives as promising candidates for the development of new anti-HIV drugs. nih.govbenthamdirect.com

In addition to viral enzymes, this compound has been studied for its effect on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. It acts as an inhibitor of tyrosinase, which gives it pigment-reducing activity. biomedpharmajournal.org

The table below summarizes the key findings regarding this compound's enzymatic modulation.

EnzymeSource of FindingObserved EffectPotential Implication
HIV ProteaseComputational Docking Study nih.govauctoresonline.orgFavorable binding energy, suggesting inhibitory potential.Development of new AIDS therapy. nih.gov
TyrosinaseBiochemical Assay biomedpharmajournal.orgUncompetitive and partially competitive inhibition.Pigment reduction by preventing melanin formation. biomedpharmajournal.org
This table highlights the potential of this compound to modulate the activity of different enzymes based on scientific studies.

Pharmacokinetic and Pharmacodynamic Investigations of L Agaritine in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies utilizing radiolabelled L-agaritine in rodent models have demonstrated that the compound and its breakdown products are readily absorbed from the gastrointestinal tract. diva-portal.org

Absorption Kinetics and Bioavailability of this compound in Experimental Animals

A study using a sensitive LC/MS/MS method to measure unchanged agaritine (B1664429) in mice plasma after an oral dose of 40 mg/kg body weight determined the following pharmacokinetic parameters: a maximum concentration (Cmax) of 0.37 mg/L, a time to maximum concentration (Tmax) of 0.33 hours (approximately 20 minutes), and a plasma half-life of 0.71 hours. diva-portal.org Plasma levels of agaritine returned to baseline levels at around 100 minutes post-administration. diva-portal.org

Interactive Table: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Unit
Cmax 0.37 mg/L
Tmax 0.33 hours
Half-life 0.71 hours

Tissue Distribution and Accumulation Patterns of this compound and its Metabolites

Following administration of radiolabelled this compound to rats and mice, covalent binding of agaritine-related material was detected. researchgate.netnih.gov This binding was observed specifically in the liver and kidneys of both species. researchgate.netnih.gov The extent of this covalent binding to proteins was found to be the same in both rats and mice. researchgate.netnih.gov In a study using precision-cut tissue slices, the covalent binding of agaritine metabolites to proteins was greater in mouse liver and lung slices compared to rat and human liver slices and rat lung slices, respectively. nih.gov

Metabolic Fate and Excretion Routes in Animal Systems

The primary metabolic pathway for this compound is believed to involve enzymatic cleavage by γ-glutamyltransferase, an enzyme present in various body tissues. diva-portal.orgdiva-portal.org This enzyme splits agaritine into L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine (HMPH). diva-portal.orgdiva-portal.org HMPH is then further transformed into a highly reactive diazonium ion, 4-(hydroxymethyl)benzenediazonium (B1203784) ion (HMBD). diva-portal.orgresearchgate.net This diazonium ion is thought to be responsible for generating reactive radical species that can damage macromolecules. diva-portal.orgdiva-portal.org However, studies have failed to detect agaritine, N'-acetyl-4-(hydroxymethyl)phenylhydrazine, or the 4-(hydroxymethyl)benzene diazonium ion in the plasma or urine of rats and mice. nih.govresearchgate.net

Excretion of radioactivity from radiolabelled this compound occurs rapidly, with the majority being eliminated within the first 24 hours in both rats and mice. nih.gov There are, however, species-specific differences in the primary excretion route. In rats, the radioactivity is distributed equally between the urine and feces. nih.gov In contrast, mice excrete a larger proportion of the radioactivity in the urine. nih.gov Repeated administration of agaritine did not alter the urinary metabolic profile or the excretion of radioactivity in either species. nih.gov

Pharmacodynamic Studies in Animal Models (mechanistic focus)

Investigation of Organ-Specific Biochemical Changes

In vitro studies using precision-cut liver and lung slices from rats and mice have shown that these tissues can metabolize this compound. nih.gov This metabolism leads to the formation of metabolites that covalently bind to tissue proteins. nih.gov The extent of this binding was found to be higher in the liver and lung tissues of mice compared to rats. nih.gov Research has also shown that agaritine can inhibit the activity of mushroom polyphenol oxidase, demonstrating both uncompetitive and partial competitive inhibition depending on the substrate. acs.org

Cellular and Molecular Responses in In Vivo Non-Human Systems

The metabolic activation of this compound to the 4-(hydroxymethyl)benzenediazonium ion (HMBD) is a key aspect of its molecular activity. diva-portal.orgdiva-portal.org This diazonium ion is believed to generate reactive radicals capable of damaging macromolecules. diva-portal.orgdiva-portal.org Studies in experimental animals have observed a low frequency of DNA damage in various tissues following oral exposure to agaritine and HMBD, suggesting these compounds may be genotoxic. diva-portal.org

In vivo experiments with mice have indicated that mushroom extract treatment can lead to a decrease in tumor size and reduced tumor cell proliferation, alongside an increase in tumor cell apoptosis. researchgate.net Microarray analysis of these tumors revealed significant changes in gene expression networks related to cell death, growth, proliferation, lipid metabolism, the TCA cycle, and the immune response. researchgate.net

Immunological Responses and Modulations in Animal Models

Investigations into the immunological effects of this compound in non-human models are often embedded within broader studies of extracts from mushrooms of the Agaricus genus, particularly Agaricus blazei Murill (AbM) and Agaricus bisporus. These extracts contain a complex mixture of bioactive compounds, including this compound, polysaccharides (like β-glucans), and ergosterol, making it challenging to attribute specific immunological actions solely to this compound. However, research on these extracts provides critical insights into the potential immunomodulatory role of its components.

Studies utilizing AbM extracts in murine models have demonstrated effects on both innate and adaptive immunity. nih.govuio.no In BALB/c mice, administration of an AbM extract was found to enhance the activity of Natural Killer (NK) cells and promote the phagocytic capacity of peritoneal macrophages. nih.gov Furthermore, the extract influenced the cellular immune response by increasing levels of the T-helper type 1 (Th1) cytokines interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ), while levels of the T-helper type 2 (Th2) cytokine interleukin-4 (IL-4) were either reduced or unchanged. nih.gov This suggests a shift towards a Th1-dominant immune response.

In a mouse model of fecal peritonitis, an orally administered AbM extract demonstrated a protective effect against lethal septicemia. scielo.br This protection was associated with an increase in the serum levels of pro-inflammatory cytokines, specifically macrophage inflammatory protein-2 (MIP-2) and tumor necrosis factor-alpha (TNF-α). scielo.br The stimulation of the innate immune system is thought to be a key mechanism, with compounds like β-glucans playing a significant role. scielo.br

Similarly, in a mouse model for colorectal cancer (the A/J Min/+ mouse), an extract containing AbM was found to increase the systemic Th1 cytokine response, notably elevating levels of IL-12p70. plos.org This was accompanied by a rise in pro-inflammatory cytokines such as IL-1β, monocyte chemoattractant protein-1 (MCP-1), and TNF-α, which correlated with protection against the development of intestinal cancer. plos.org In other studies with mice on a high-fat diet, AbM extract was shown to suppress inflammatory processes by reducing the production of TNF-α and increasing the regulatory cytokine IL-10 in the spleen. researchgate.net

While much of the immunomodulatory activity of Agaricus extracts is attributed to its rich polysaccharide content, some research points toward a direct role for other constituents. researchgate.net For instance, in a tumor-bearing mouse model, AbM extracts were shown to significantly increase the antitumor activity of NK cells and enhance lymphocyte proliferation. researchgate.net Although this immune-stimulating activity is often linked to the polysaccharide-protein complexes, this compound has been identified as a potent antitumor agent against leukemic cells in in vitro studies. researchgate.net This suggests that while polysaccharides are major drivers of the broad immunomodulatory effects observed in animal models, compounds like this compound may contribute to specific bioactivities.

The lectin from Agaricus bisporus (ABL) has also been studied for its immunomodulatory effects. In in vivo studies, oral administration of ABL to mice resulted in a marked inhibition of nitric oxide (NO) production by peritoneal macrophages, indicating a downregulation of M1 (pro-inflammatory) activation. conicet.gov.ar

The collective findings from these animal studies illustrate a complex immunomodulatory profile for Agaricus extracts. The modulation of cytokine profiles, enhancement of innate immune cell activity, and influence on the Th1/Th2 balance are consistently reported.

Table of Immunological Effects of Agaricus Extracts in Animal Models

Model SystemExtract UsedObserved Immunological EffectKey Cytokines/Cells ModulatedReference
BALB/c MiceAgaricus blazei Murill (AbM)Enhanced non-specific and adaptive immunityIncreased: IgG, Macrophage Phagocytosis, NK Cell Activity, IL-2, IFN-γDecreased/Unchanged: IL-4 nih.gov
Mouse Model of Fecal PeritonitisAgaricus blazei Murill (AbM)Protection against lethal septicemia; stimulation of innate immunityIncreased: MIP-2, TNF-α scielo.br
A/J Min/+ Mouse (Colorectal Cancer Model)Andosan™ (AbM-based)Increased systemic Th1 and pro-inflammatory responseIncreased: IL-12p70, IL-1β, MCP-1, TNF-α plos.org
High-Fat Diet MiceAgaricus blazei Murill (AbM)Anti-inflammatory effect in the spleenDecreased: TNF-αIncreased: IL-10 researchgate.net
Tumor-Bearing Mouse ModelAgaricus blazei Murill (AbM)Increased antitumor activityIncreased: NK Cell Activity, Lymphocyte Proliferation researchgate.net
BALB/c MiceAgaricus bisporus Lectin (ABL)Reduction of innate and adaptive responsesInhibited: Nitric Oxide (NO) production by macrophages conicet.gov.ar

Chemical Derivatization and Structure Activity Relationship Sar Studies

Synthetic Methodologies for L-Agaritine Analogs and Derivatives

The synthesis of this compound and its analogs has been approached through both chemical and chemoenzymatic methods. These methodologies are essential for producing sufficient quantities of the compound for biological testing and for creating a diverse library of derivatives to probe structure-activity relationships.

One of the significant challenges in the chemical synthesis of this compound and its derivatives is the management of the reactive hydrazine (B178648) group. A documented synthesis of an agaritine (B1664429) standard for research purposes highlights the need for careful control of reaction conditions to ensure purity. vscht.cz

In addition to purely chemical methods, chemoenzymatic approaches have been successfully employed. A prime example is the synthesis of β-N-(γ-L(+)-glutamyl)-4-carboxyphenylhydrazine, an analog of this compound. This was achieved through a transpeptidation reaction catalyzed by γ-glutamyltransferase (GGT) from Escherichia coli. researchgate.net This method offers a simple and efficient route to glutamyl phenylhydrazine (B124118) analogs. researchgate.net

CompoundSynthetic ApproachKey Reagents/EnzymesReported YieldReference
This compoundTotal Chemical SynthesisNot specified in detail33% overall yield wikipedia.org
β-N-(γ-L(+)-glutamyl)-4-carboxyphenylhydrazineChemoenzymatic SynthesisL-glutamine, 4-hydrazinobenzoic acid, E. coli γ-glutamyltransferase90% conversion rate researchgate.net

Elucidation of Structure-Activity Relationships for Biological Effects

Understanding the relationship between the structure of this compound and its biological activities is a key area of research. Studies have focused on identifying the specific molecular features responsible for its observed effects, including its anti-tumor and antiviral potential.

One area of investigation has been the anti-tumor activity of this compound. Research has shown that purified agaritine exhibits direct anti-tumor activity against various leukemic cell lines, including U937, MOLT4, HL60, and K562. researchgate.net The hydrazine moiety is considered to be a crucial component for this activity. mdpi.com The metabolism of this compound, which involves the cleavage of the γ-glutamyl group by γ-glutamyl transpeptidase to release 4-(hydroxymethyl)phenylhydrazine, is believed to be a key step in its bioactivation. researchgate.net This suggests that the phenylhydrazine portion of the molecule is the primary pharmacophore.

The anti-tumor activity of this compound has been shown to be mediated through the induction of apoptosis. researchgate.net Studies have demonstrated that treatment with agaritine leads to an increase in the activities of caspases 3, 8, and 9 in leukemic cells. researchgate.net

In a different context, the potential of this compound and its derivatives as antiviral agents has been explored through computational studies. Docking experiments have been used to investigate the binding of this compound and a series of its computationally generated derivatives to the active site of HIV protease. nih.gov These studies found that while this compound itself showed a favorable binding energy, some of its derivatives exhibited even stronger binding interactions. nih.gov This suggests that modifications to the this compound structure could enhance its inhibitory activity against this viral enzyme. The specific modifications that led to improved binding were not detailed in the available abstract but point to the potential for rational drug design based on the agaritine scaffold. nih.gov

Biological ActivityKey Structural Feature/ModificationObserved EffectReference
Anti-leukemic ActivityPhenylhydrazine moietyInhibition of proliferation of U937, MOLT4, HL60, and K562 cell lines researchgate.net
Induction of ApoptosisAgaritine structureIncreased activity of caspases 3, 8, and 9 researchgate.net
HIV Protease Inhibition (in silico)Derivatization of this compoundSome derivatives showed stronger binding interaction than the parent compound nih.gov

Chemoenzymatic Approaches for this compound Modification

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful tools for the modification of complex molecules like this compound. The enzymatic machinery involved in the natural biosynthesis and metabolism of this compound provides a logical starting point for such approaches.

The enzyme γ-glutamyltransferase (GGT) plays a central role in both the formation and breakdown of this compound. researchgate.net This enzyme catalyzes the transfer of a γ-glutamyl group from a donor to an acceptor molecule. In the context of this compound, GGT can either attach a glutamyl group to a phenylhydrazine derivative or remove it from this compound.

The synthetic potential of GGT has been demonstrated in the production of an this compound analog, β-N-(γ-L(+)-glutamyl)-4-carboxyphenylhydrazine. researchgate.net In this process, GGT from E. coli was used to catalyze the transfer of a γ-glutamyl group from L-glutamine to 4-hydrazinobenzoic acid. researchgate.net This reaction proceeded with high efficiency, achieving a 90% conversion rate under optimized conditions. researchgate.net This successful synthesis of an analog highlights the feasibility of using GGT to create a variety of glutamyl phenylhydrazine derivatives by varying the phenylhydrazine substrate.

Another key enzyme in the biological processing of this compound is tyrosinase (polyphenol oxidase). researchgate.net This enzyme is involved in the oxidation of the 4-(hydroxymethyl)phenylhydrazine released from this compound. researchgate.net While primarily associated with the bioactivation of this compound, the oxidative capabilities of tyrosinase could potentially be harnessed for specific modifications of the phenylhydrazine ring in a controlled chemoenzymatic setting.

The application of chemoenzymatic strategies for the direct modification of this compound is an area with potential for further exploration. The ability of enzymes like GGT and tyrosinase to act on this compound and its precursors opens up possibilities for creating novel derivatives with potentially enhanced or altered biological activities.

Ecological and Biological Role of L Agaritine in Its Natural Environment

Physiological Functions of L-Agaritine in Fungi (e.g., defense mechanisms, secondary metabolite role)

This compound is classified as a secondary metabolite, specifically an N-acylated derivative of the amino acid glutamate. davidmoore.org.uk Its production is a key aspect of the chemical ecology of Agaricus species. The concentration of this compound is notably higher in the fruiting bodies (the visible mushroom) compared to the mycelium (the vegetative part of the fungus growing in the substrate). mdpi.comnih.gov This distribution suggests a primary role in protecting the reproductive structures of the fungus, which are more exposed and vulnerable to predators and environmental stressors. mdpi.comnih.gov

One of the documented physiological functions of this compound within the mushroom is its ability to inhibit polyphenol oxidase (PPO), the enzyme responsible for the browning reaction that occurs when a mushroom is bruised or cut. acs.org this compound acts as an inhibitor of both the monophenolase and diphenolase activities of PPO and can also react with the o-quinones that are generated by the enzyme, which are precursors to melanin (B1238610) formation. acs.orgrsc.org This interaction suggests a role for this compound in regulating the mushroom's response to tissue damage and oxidative stress. acs.org

The synthesis of this compound from glutamic acid and an arylhydrazine derivative is a specialized metabolic pathway in these fungi. davidmoore.org.ukrsc.org Its presence as a significant component, sometimes accounting for up to 0.3% of the dry weight in Agaricus bisporus, underscores its importance as a chemical investment for the fungus. davidmoore.org.uk The production of such secondary metabolites is a common strategy among fungi to defend against various biotic and abiotic threats. pressbooks.pub

Inter-species Interactions and Environmental Dynamics Involving this compound

The ecological role of this compound extends beyond the internal physiology of the fungus to mediate its interactions with other organisms. Its function as a defense compound is a critical aspect of its environmental dynamics. mdpi.comnih.gov The compound exhibits toxic properties, classifying it as a mycotoxin, which serves to deter predation by various organisms. wikipedia.orgnih.gov

A specific example of its role in inter-species competition is the inhibitory effect of this compound on the growth of Trichoderma viride. rsc.org Trichoderma species are common and aggressive competitors of Agaricus in the compost environment where these mushrooms grow. By producing and releasing this compound, the mushroom can suppress the growth of this rival fungus, thereby securing more resources for itself. rsc.org

The concentration of this compound varies dramatically among different Agaricus species. tandfonline.com While the commonly cultivated Agaricus bisporus contains moderate levels, some wild species have been found to contain significantly higher amounts. tandfonline.comtiiips.com For instance, studies have shown that 24 out of 53 wild Agaricus species analyzed had this compound levels exceeding 1000 mg/kg fresh weight, with Agaricus elvensis containing up to 10,000 mg/kg. tandfonline.comtiiips.com This wide variation likely reflects adaptations to different ecological niches and the corresponding pressures from competitors and predators. Species in environments with higher predation or competition pressure may have evolved to produce larger quantities of this defensive compound.

Table 1. Variation in this compound Content Across Different Agaricus Species

SpeciesReported this compound Content (mg/kg fresh weight)Reference
Agaricus bisporus (Cultivated Button Mushroom)200–500 tandfonline.comtiiips.com
Agaricus elvensisUp to 10,000 tandfonline.comtiiips.com
Various Wild Agaricus Species (24 species)> 1000 tandfonline.comtiiips.com
Various Wild Agaricus Species (20 species)100–1000 tandfonline.com
Various Wild Agaricus Species (9 species)< 100 tandfonline.com

Emerging Research Perspectives and Future Directions in L Agaritine Studies

Advanced Mechanistic Studies on L-Agaritine's Biological Interactions

Emerging research is beginning to unravel the complex biological interactions of this compound, a naturally occurring phenylhydrazine (B124118) derivative found in Agaricus species mushrooms. mmsl.cz The presence of a hydrazine (B178648) moiety in its structure is a key factor in its toxicological properties and has prompted investigations into its potential as a pro-carcinogenic agent. mmsl.cz However, some studies have not found evidence of toxicological effects, highlighting the need for a deeper understanding of its mechanisms of action. mmsl.czresearchgate.net

A significant area of focus is the bioactivation of this compound. The enzyme γ-glutamyl transpeptidase (GGT) is believed to cleave this compound into L-glutamic acid and 4-(hydroxymethyl)phenylhydrazine. diva-portal.orgnih.gov This latter compound can be further transformed into the 4-(hydroxymethyl)benzene diazonium ion, a reactive species thought to be capable of damaging macromolecules. diva-portal.orgoup.com In vitro studies using rat and mouse kidney homogenates, which have high GGT activity, have shown that they can metabolize this compound to intermediates that bind covalently to proteins. nih.govresearchgate.net This process is inhibited by serine-borate, a GGT inhibitor. nih.govresearchgate.net

While kidney homogenates are effective at initiating this breakdown, hepatic microsomes appear to play a role in the further conversion to the highly reactive diazonium ion. nih.govresearchgate.net Interestingly, studies with precision-cut liver and lung slices from rats, mice, and humans have also demonstrated that these tissues can metabolize this compound, leading to covalent binding of its metabolites to tissue slice proteins. nih.gov The extent of this binding was found to be greater in mouse liver and lung slices compared to those from rats and humans. nih.gov

Beyond its potential for covalent binding, this compound has been shown to induce apoptosis in certain cancer cell lines. In U937 leukemic cells, this compound has been observed to trigger apoptosis. biomedres.usmdpi.com Further studies on various hematological tumor cell lines, including K562 and HL60, have indicated that this compound can reduce cell viability and induce apoptosis, a process potentially mediated through mitochondrial membrane depolarization. nih.gov The activation of caspases 8 and 9, along with the release of cytochrome c from the mitochondria, has been implicated in this apoptotic pathway. mdpi.com

Additionally, this compound has been identified as an inhibitor of mushroom polyphenol oxidase (PPO), the enzyme responsible for browning. acs.org It exhibits mixed-I and partial competitive inhibition with L-DOPA and L-tyrosine as substrates, respectively. acs.org

Table 1: Summary of Mechanistic Studies on this compound's Biological Interactions

Biological Interaction Key Findings Model System References
Metabolic Activation This compound is metabolized by γ-glutamyl transpeptidase (GGT) to 4-(hydroxymethyl)phenylhydrazine. Purified GGT, Rat and mouse kidney homogenates diva-portal.orgnih.govresearchgate.net
Covalent Binding Metabolites of this compound covalently bind to proteins. Rat and mouse kidney and liver preparations, Rat, mouse, and human liver and lung slices nih.govresearchgate.netnih.govresearchgate.net
Induction of Apoptosis Induces apoptosis in leukemic cell lines (U937, K562, HL60) via mitochondrial pathways and caspase activation. Human leukemic cell lines biomedres.usmdpi.comnih.gov
Enzyme Inhibition Inhibits mushroom polyphenol oxidase (PPO). In vitro enzyme assay acs.org

Development of Novel Analytical Platforms for this compound Research

Accurate and sensitive detection and quantification of this compound in various matrices are crucial for advancing research into its biological roles. An improved isolation procedure has been developed, and the structure of this compound has been confirmed through synthesis. acs.org

High-performance liquid chromatography (HPLC) has been a key analytical technique for determining this compound content in cultivated mushrooms. acs.org More recently, liquid chromatography-mass spectrometry (LC/MS) has been employed to investigate the metabolites of this compound. tiiips.com This technique was instrumental in identifying 4-(hydroxymethyl)phenylhydrazine (HMPH) as a metabolite generated from this compound by the action of γ-glutamyl transpeptidase (γ-GT). tiiips.com

The development of these analytical methods is essential for pharmacokinetic studies. For instance, after oral administration of this compound to mice, researchers were able to determine key pharmacokinetic parameters. tiiips.com These studies also detected an this compound metabolite in the plasma and urine. tiiips.com

Furthermore, analytical techniques are being used to assess the impact of this compound on biomarkers of oxidative stress. For example, the oxidative stress marker 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) was detected in the urine of mice administered this compound. tiiips.com

Systems Biology Approaches to this compound Metabolism and Function

Systems biology offers a holistic approach to understanding the complex interactions of this compound within a biological system. While specific systems biology studies focused solely on this compound are still emerging, the groundwork for such investigations is being laid by research into the metabolic fate and multi-organ interactions of this compound.

Studies investigating the fate of radiolabeled this compound in rats and mice have provided valuable data on its absorption, distribution, metabolism, and excretion. researchgate.net Following oral administration, this compound is rapidly absorbed in both species. researchgate.net The majority of the radioactivity is excreted within the first 24 hours, with differences in the primary excretion route between rats (urine and feces) and mice (predominantly urine). researchgate.net

Metabolic profiling of urine has revealed quantitative, but not qualitative, differences in the metabolic profiles between the two species. researchgate.net Notably, this compound itself, N'-acetyl-4-(hydroxymethyl)phenylhydrazine, and the 4-(hydroxymethyl)benzene diazonium ion were not detected in the urine or plasma of either species. researchgate.net

Covalent binding of this compound-derived material was detected in the liver and kidney of both rats and mice, indicating these organs as primary sites of metabolic activation and interaction. researchgate.net This multi-organ metabolism has been further explored using precision-cut tissue slices, which confirmed that both liver and lung tissues from rats, mice, and humans are capable of metabolizing this compound. nih.gov These findings underscore the importance of considering inter-organ and inter-species differences in this compound metabolism when assessing its biological function, a key principle of systems biology.

Exploration of this compound Analogs for Specific Biological Target Modulation

The unique chemical structure of this compound has prompted interest in its potential as a scaffold for developing novel therapeutic agents. The synthesis of this compound derivatives and the exploration of their biological activities is an active area of research.

One notable area of investigation is the potential for this compound and its derivatives to act as inhibitors of HIV protease. dntb.gov.ua Through extensive docking studies, researchers have observed that certain this compound derivatives exhibit markedly stronger binding interactions with HIV protease than the parent compound. tiiips.com This suggests that these analogs could be promising candidates for the development of new anti-AIDS therapies. tiiips.com

The rationale for exploring this compound analogs extends to other biological targets as well. Given that this compound itself shows inhibitory activity against mushroom polyphenol oxidase, there is potential for designing related compounds to prevent enzymatic browning in fruits and vegetables. acs.org

Table 2: Investigated this compound Analogs and Their Potential Applications

Analog Type Potential Biological Target Therapeutic/Industrial Application References
Modified this compound Derivatives HIV Protease Anti-AIDS therapy tiiips.comdntb.gov.ua
This compound-related compounds Polyphenol Oxidase (PPO) Prevention of enzymatic browning in food acs.org

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